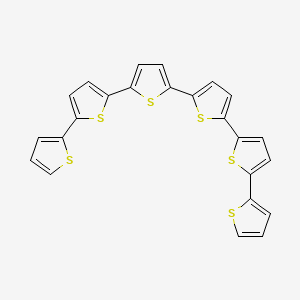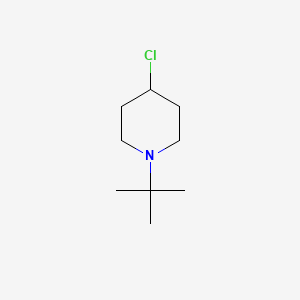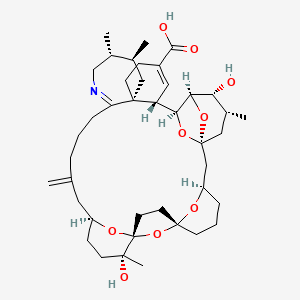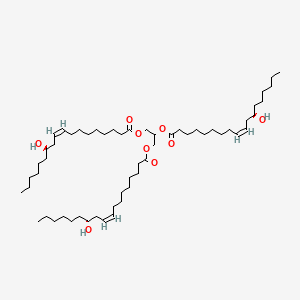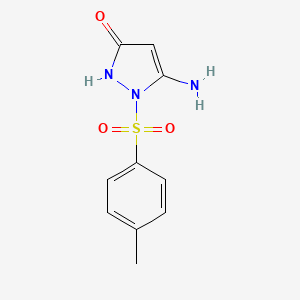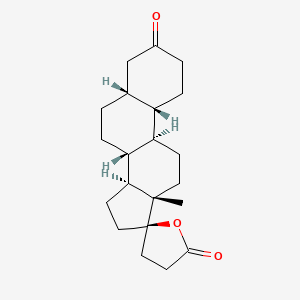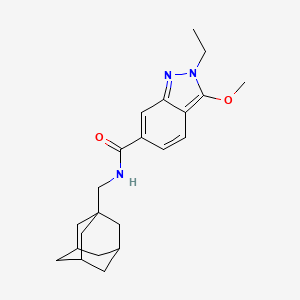
2-Phenylethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenylethanimine is a member of benzenes.
Wissenschaftliche Forschungsanwendungen
Biotechnological Production
2-Phenylethanol (2-PE) is recognized for its aromatic alcohol properties, exhibiting a rose-like fragrance. It has found applications in cosmetics, perfumes, and food industries. The production of 2-PE is often achieved through chemical synthesis, but there is a growing interest in microbial transformation processes due to environmental considerations and the demand for "natural" products. Studies have shown significant advancements in biotechnological production methods, especially through the Ehrlich pathway and strategies to enhance production efficiency. Various microbial strains and fermentation techniques, such as solid-state fermentation, have been explored for this purpose (Hua & Xu, 2011); (Martínez-Avila, Sánchez, Font, & Barrena, 2018).
Aroma Compound Production
The use of 2-PE in the food and cosmetic industries is primarily due to its rose-like odor. Methods to enhance its production include various biotransformation techniques, using strains like Kluyveromyces marxianus, and employing alternative fermentation processes like solid-state fermentation of sugarcane bagasse (Martinez et al., 2018).
Bioconversion and Metabolic Engineering
There is considerable research focused on the bioconversion of L-phenylalanine to 2-PE, employing various strains of yeast and E. coli. Metabolic engineering approaches have been applied to optimize the production of 2-PE, addressing issues like feed-back inhibition, precursor transport, and reduction of by-products. These studies offer insights into improving 2-PE bioproduction from a sustainability and economic perspective (Kim, Cho, & Hahn, 2014); (Etschmann, Bluemke, Sell, & Schrader, 2002).
Waste Valorization and Sustainable Production
2-PE production has also been explored through the valorization of agro-industrial wastes, highlighting the potential of using waste materials as substrates in solid-state fermentation. This approach is significant for its sustainability and potential to utilize waste streams efficiently (Martínez-Avila, Muñoz-Torrero, Sánchez, Font, & Barrena, 2021).
Enhanced Production Techniques
Studies have shown that optimizing certain fermentation conditions and employing strategies like in situ product removal can significantly enhance the production of 2-PE. These optimizations include adjustments in glucose and L-phenylalanine concentrations, temperature regulation, and inoculation amounts. Such techniques not only improve the yield but also contribute to the development of more sustainable and cost-effective production methods (Zhu, Xu, Li, & Shi, 2021); (Chreptowicz, Wielechowska, Główczyk-Zubek, Rybak, & Mierzejewska, 2016).
Eigenschaften
Molekularformel |
C8H9N |
|---|---|
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
2-phenylethanimine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI-Schlüssel |
HROUEPWZUPHWDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC=N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




